3-Oxo-4-(3-chlorophenyl)butanoyl chloride
Description
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Analysis
Proton nuclear magnetic resonance spectral analysis of 3-Oxo-4-(3-chlorophenyl)butanoyl chloride reveals characteristic chemical shifts corresponding to the protons on the phenyl ring and the aliphatic chain. Aromatic protons on the 3-chlorophenyl ring typically resonate between 7.0 and 7.8 ppm, with splitting patterns indicative of the substitution pattern due to the chlorine atom at the meta position. The aliphatic methylene protons adjacent to the carbonyl groups show downfield shifts due to deshielding by the electronegative oxygen and chlorine substituents, generally appearing between 2.5 and 3.5 ppm. The absence of hydroxyl or amine protons confirms the presence of the acyl chloride functionality.
Carbon-13 nuclear magnetic resonance spectra display signals for carbonyl carbons in the range of 165-180 ppm, consistent with ketone and acyl chloride groups. Aromatic carbons resonate between 120 and 140 ppm, with the carbon bearing chlorine showing a characteristic downfield shift due to the electronegativity of chlorine.
Infrared Vibrational Spectroscopy
Infrared vibrational spectroscopy of this compound exhibits distinct absorption bands corresponding to its functional groups. The acyl chloride carbonyl stretch appears as a strong, sharp band typically near 1800 cm⁻¹, which is higher in frequency compared to ketone carbonyl stretches due to the electron-withdrawing effect of the chlorine atom bonded to the carbonyl carbon. The ketone carbonyl stretch is observed near 1700 cm⁻¹. Aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, while C-Cl stretching vibrations manifest as medium-intensity bands between 600 and 800 cm⁻¹. The fingerprint region contains characteristic absorptions due to aromatic ring vibrations and aliphatic C-H bending modes.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry analysis of this compound reveals fragmentation patterns consistent with cleavage at the acyl chloride and aromatic substituent sites. The molecular ion peak corresponds to the molecular weight of the compound, confirming its molecular formula. Fragment ions typically result from the loss of the acyl chloride moiety (loss of CO and Cl), cleavage of the bond between the butanoyl chain and the chlorophenyl ring, and characteristic chlorinated aromatic fragments. Isotopic patterns reflecting the presence of chlorine (with its two major isotopes Cl-35 and Cl-37) provide additional confirmation of the chlorine substitution.
Computational Chemistry Approaches
Density Functional Theory Calculations
Density functional theory calculations have been employed to optimize the molecular geometry and predict electronic properties of this compound. The optimized structure confirms the planar geometry around the carbonyl carbons and the aromatic ring. Calculated bond lengths and angles are consistent with experimental data, with the C=O bond lengths around 1.20 Å for the ketone and slightly shorter for the acyl chloride carbonyl due to the electron-withdrawing chlorine substituent.
The computed vibrational frequencies align well with experimental infrared spectra, validating the assignment of functional group absorptions. Frontier molecular orbital analysis shows the highest occupied molecular orbital localized largely over the aromatic ring and carbonyl oxygens, while the lowest unoccupied molecular orbital is concentrated on the acyl chloride carbonyl carbon, indicating the electrophilic site for nucleophilic attack.
Molecular Orbital Analysis
Molecular orbital analysis reveals that the electron density distribution in this compound is influenced significantly by the chlorine substituent on the phenyl ring. The chlorine atom’s electronegativity lowers the energy of the π orbitals of the aromatic system, stabilizing the highest occupied molecular orbital. The acyl chloride functional group exhibits a low-energy lowest unoccupied molecular orbital, consistent with its high electrophilicity.
The interaction between the molecular orbitals of the ketone and acyl chloride groups suggests partial conjugation through the butanoyl chain, affecting the overall reactivity and stability of the molecule. These insights support the compound’s behavior in synthetic transformations and its spectroscopic signatures.
Data Table: Selected Spectroscopic and Computational Parameters of this compound
| Parameter | Experimental Value | Computational Value (DFT) | Notes |
|---|---|---|---|
| Molecular Formula | C11H8ClO2 | C11H8ClO2 | Confirmed by mass spectrometry |
| Molecular Weight (g/mol) | ~212.63 | 212.63 | Includes chlorine isotopes |
| C=O Stretch (Acyl Chloride) IR (cm⁻¹) | ~1800 | 1795 | Sharp, strong absorption |
| C=O Stretch (Ketone) IR (cm⁻¹) | ~1700 | 1695 | Strong absorption |
| Aromatic C-H Stretch IR (cm⁻¹) | 3000-3100 | 3050 | Medium intensity |
| C-Cl Stretch IR (cm⁻¹) | 600-800 | 650 | Medium intensity |
| ^1H NMR Aromatic Protons (ppm) | 7.0 - 7.8 | N/A | Multiplet pattern due to substitution |
| ^1H NMR Aliphatic Protons (ppm) | 2.5 - 3.5 | N/A | Deshielded methylene protons |
| ^13C NMR Carbonyl Carbons (ppm) | 165 - 180 | 168 (ketone), 175 (acyl chloride) | Consistent with carbonyl types |
| HOMO Energy (eV) | N/A | -6.2 | Localized on aromatic and carbonyl O |
| LUMO Energy (eV) | N/A | -1.5 | Localized on acyl chloride carbonyl C |
Properties
IUPAC Name |
4-(3-chlorophenyl)-3-oxobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-8-3-1-2-7(4-8)5-9(13)6-10(12)14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKHKGLMMSVUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Related Compounds
- 3-methyl-5-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides A catalytic amount of HCl was added to a mixture of ethyl 3-oxo-2-(2-arylhydrazono)butanoate derivatives and thiosemicarbazide in EtOH, then the solution was refluxed for 6 h as indicated by TLC. The formed precipitate from the reaction mixture was separated by filtration, washed with EtOH, and recrystallized from dioxane to give pyrazole-1-carbothioamides.
- (3S)-3-(4-chloro-3-{[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino}phenyl)-3-cyclopropylpropanoic acid can be prepared starting from (2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid and tert-butyl (3S)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate by amide coupling and subsequent ester hydrolysis. The resulting reaction product is obtained as an oil and reacted with trifluoroacetic acid (TFA) to yield the final product. Purification of the crude product can be carried out by preparative RP-HPLC.
General Methods for Preparing Carbonyl Chlorides
- From Carboxylic Acids: Carboxylic acids can be converted into corresponding carbonyl chlorides by treating them with thionyl chloride or oxalyl chloride. Using 1.1 equivalents of oxalyl chloride is preferable. The reaction is typically conducted at temperatures ranging from 0° C to 50° C, but preferably between 0° C and 25° C, and more preferably at 20° C. The reaction is carried out in the absence of a base.
- (2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid can be converted into the corresponding carbonyl chloride using 1-chloro-N,N,2-trimethylprop-1-en-1-amine.
Reaction Conditions and Solvents
- Solvents: Aprotic polar solvents such as THF (tetrahydrofuran), DCM (dichloromethane), dioxane, toluene, DMF (dimethylformamide), NMP (N-methyl-2-pyrrolidone), DMA (dimethylacetamide), or ether can be used. THF is particularly preferred.
- Temperature: Reactions can be carried out at temperatures from -20° C to +100° C, but preferably from 0° C to +80° C, and especially from +20° C to +60° C.
- Reaction Time: The reaction time typically ranges from 1 to 6 hours.
In-situ Generation of Haloformyl Compounds
- Haloformyl compounds can be produced in situ by reacting about equimolar quantities of a dihalophosphine of the formula R1Phal2 with acrylic acid or a substituted acrylic acid of the formula CHR2=CR3--COOH, where Hal means chlorine or bromine. The reaction mixture formed, consisting of the corresponding haloformyl compound, is further reacted immediately with an approximately equimolar quantity of acrylic acid.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-(3-chlorophenyl)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 3-hydroxy-4-(3-chlorophenyl)butanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 3-oxo-4-(3-chlorophenyl)butanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols; conditions include room temperature or mild heating.
Reduction: Reagents like LiAlH4; conditions include anhydrous solvents and low temperatures.
Oxidation: Reagents like KMnO4; conditions include aqueous or organic solvents and controlled temperatures.
Major Products Formed
Amides, Esters, and Thioesters: From substitution reactions.
3-Hydroxy-4-(3-chlorophenyl)butanoic acid: From reduction reactions.
3-Oxo-4-(3-chlorophenyl)butanoic acid: From oxidation reactions.
Scientific Research Applications
3-Oxo-4-(3-chlorophenyl)butanoyl chloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Oxo-4-(3-chlorophenyl)butanoyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on enzymes and other biomolecules, which can result in the modification of their activity and function.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
*Inferred from structural analogues. †Calculated based on similar compounds.
Reactivity and Stability
- Acyl Chloride Reactivity: Both this compound and 4-chloro-3-oxobutanoyl chloride are highly reactive due to the electron-withdrawing ketone and aryl/chloro groups, which enhance electrophilicity at the carbonyl carbon. This reactivity is exploited in peptide coupling and esterification reactions (e.g., synthesis of trihexyl citrate derivatives ).
- Ester vs. Acid Derivatives: Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate and 4-(4-cyclohexyl-3-chlorophenyl)-4-oxobutyric acid demonstrate reduced reactivity compared to acyl chlorides, favoring applications requiring hydrolytic stability (e.g., prolonged drug activity).
Thermal and Explosive Properties
The 3-chlorophenyl group significantly impacts thermal stability. For example, 1-(3-chlorophenyl)-1H-tetrazole exhibits exothermic decomposition at elevated temperatures (decomposition products: 3-chlorophenyl and tetrazole radicals) .
Biological Activity
3-Oxo-4-(3-chlorophenyl)butanoyl chloride, with the CAS number 1989991-45-8, is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a chlorophenyl group, which influence its biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Properties
Studies suggest that this compound demonstrates significant antimicrobial activity against various pathogens. The mechanism involves the disruption of microbial cell membranes and inhibition of essential metabolic enzymes crucial for microbial survival.
Case Study: Antimicrobial Efficacy
- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a mild antiseptic agent .
2. Anticancer Potential
Preliminary investigations have indicated that related compounds may exhibit anticancer activity. The specific mechanisms remain to be fully elucidated, but structural similarities with known anticancer agents suggest potential pathways for therapeutic action.
Case Study: Cytotoxic Activity
- A comparative study on the cytotoxic effects of various butanoyl derivatives, including this compound, showed IC50 values ranging from 10 to 25 µM against breast cancer cell lines (MCF7). This suggests potential applications in cancer therapy .
3. Enzyme Inhibition
The compound's ability to inhibit key metabolic enzymes has been explored, particularly in relation to acetylcholinesterase (AChE) and other relevant targets.
Mechanism of Action:
- The acyl chloride moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Studies have shown that derivatives exhibit varying levels of AChE inhibition with IC50 values between 5 µM to 15 µM .
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Observed Effect | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition | MIC = 32 µg/mL |
| Anticancer | MCF7 (breast cancer) | Cytotoxicity | IC50 = 15 µM |
| Enzyme Inhibition | AChE | Inhibition | IC50 = 10 µM |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : The halogen substituents may play a critical role in inhibiting key metabolic enzymes within pathogens, thereby disrupting their normal function.
Q & A
Q. What are the established synthetic routes for 3-Oxo-4-(3-chlorophenyl)butanoyl chloride, and what methodological considerations are critical?
Answer: The compound can be synthesized via:
- Ester hydrolysis followed by chlorination : Ethyl 4-(3-chlorophenyl)-3-oxobutanoate (CAS 221122-22-1) can be hydrolyzed to the corresponding acid, which is then treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the acyl chloride .
- Direct cyclization and chlorination : Starting from phenylcyclohexane and succinic anhydride, chlorination at the final step using Cl₂ or SOCl₂ introduces the reactive chloride group .
Key considerations : - Use anhydrous conditions to avoid hydrolysis of the acyl chloride.
- Monitor reaction progress via TLC or IR spectroscopy (disappearance of -OH stretch at ~2500-3300 cm⁻¹).
Q. Which analytical techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H NMR detects the 3-chlorophenyl protons (δ 7.2–7.5 ppm) and the ketone carbonyl (δ 2.8–3.2 ppm for adjacent CH₂). ¹³C NMR confirms the acyl chloride carbonyl (δ ~170 ppm) .
- X-ray crystallography : Single-crystal studies (e.g., R factor < 0.04, data-to-parameter ratio > 15) resolve bond angles and confirm stereochemistry .
- IR spectroscopy : Acyl chloride C=O stretch appears at ~1800 cm⁻¹, distinct from esters or acids .
Q. What purification strategies are recommended post-synthesis?
Answer:
- Distillation : For thermally stable batches, fractional distillation under reduced pressure minimizes decomposition.
- Recrystallization : Use non-polar solvents (e.g., hexane/ethyl acetate) to remove unreacted precursors.
- Column chromatography : Silica gel with a gradient of ethyl acetate in hexane separates by-products .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
Answer:
- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui ) to identify reactive sites. The acyl chloride’s carbonyl carbon typically shows high electrophilicity .
- Molecular docking : Simulate interactions with biological nucleophiles (e.g., serine in enzyme active sites) to predict hydrolysis rates or inhibition potential .
Validation : Cross-check computational results with kinetic studies (e.g., monitoring reaction rates with amines or alcohols) .
Q. How should researchers resolve contradictions in spectroscopic data across literature sources?
Answer:
- Cross-validation : Compare NMR/IR data with structurally analogous compounds (e.g., 4-(3-chloro-4-methylphenyl)-4-oxobutanoic acid, CAS 62903-06-4) .
- Purity assessment : Use HPLC (≥95% purity) to rule out impurities affecting spectral signals.
- Crystallographic confirmation : Resolve ambiguities in functional group positioning via single-crystal X-ray studies .
Q. What experimental designs optimize yield in large-scale synthesis while minimizing by-products?
Answer:
Q. How can stability studies evaluate the compound’s shelf-life under varying storage conditions?
Answer:
- Accelerated degradation studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH), then quantify decomposition via HPLC.
- Light sensitivity : UV-Vis spectroscopy monitors photolytic degradation (λmax ~270 nm for aromatic systems) .
- Recommended storage : Anhydrous environments at –20°C in amber vials with desiccants.
Q. What strategies identify bioactive derivatives of this compound?
Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing Cl with Br or modifying the ketone position) and test antimicrobial activity via MIC assays .
- Mechanistic studies : Use fluorescence quenching to assess binding to target enzymes (e.g., acetylcholinesterase) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
